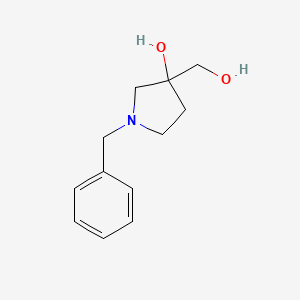

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODVNSTNGIBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Hydroxymethyl Pyrrolidin 3 Ol

Development of Stereoselective Synthetic Pathways

The creation of the chiral center in 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol necessitates the use of stereoselective synthetic strategies. These methods are broadly categorized into asymmetric approaches, which create a new stereocenter in a prochiral molecule, and diastereoselective approaches, where a pre-existing stereocenter in the molecule directs the formation of a new one.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce an enantiomerically enriched product from a prochiral substrate, such as 1-Benzyl-3-pyrrolidinone. This can be achieved by employing chiral auxiliaries, enantioselective catalysts, or biocatalytic methods.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed for potential reuse.

A hypothetical application to synthesize this compound could involve the formation of a chiral enamine or iminium ion from 1-Benzyl-3-pyrrolidinone using a chiral amine. The subsequent reaction with a formaldehyde (B43269) equivalent would proceed via a sterically biased transition state, leading to the formation of one enantiomer of the product over the other.

Alternatively, well-established auxiliaries like Evans oxazolidinones or Myers' pseudoephedrine amides could be used. wikipedia.org A plausible, though complex, strategy would involve a multi-step synthesis where a precursor molecule is attached to the auxiliary. This assembly would then be cyclized to form the pyrrolidine (B122466) ring, and subsequent functional group manipulations would lead to the target tertiary alcohol, with the stereochemistry at C3 being directed by the auxiliary throughout the process. The key aldol-type addition of a formaldehyde equivalent would be controlled by the chiral environment provided by the auxiliary.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary Type | Controlling Principle | Hypothetical Application to Target Synthesis | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Evans Oxazolidinones | Forms a chiral enolate with a defined geometry, blocking one face from electrophilic attack. wikipedia.org | Attachment to a precursor that is then used to construct the pyrrolidinone ring, followed by a stereoselective aldol-type reaction. | >90% |

| Myers' Pseudoephedrine Amides | Forms a rigid chelated enolate, effectively shielding one face. wikipedia.org | Similar to Evans auxiliaries, used in the formation of the core ring structure with stereocontrol. | >95% |

| SAMP/RAMP Hydrazones | Forms a chiral hydrazone from the ketone, which is then metalated and reacted with an electrophile. | Direct conversion of 1-Benzyl-3-pyrrolidinone to a chiral hydrazone, followed by reaction with formaldehyde. | >90% |

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical. For the synthesis of this compound, a catalyst could be used to control the addition of a hydroxymethyl nucleophile to the carbonyl group of 1-Benzyl-3-pyrrolidinone.

Potential catalytic systems include:

Chiral Lewis Acids: A chiral Lewis acid catalyst (e.g., based on titanium, zinc, or copper complexes with chiral ligands) could coordinate to the carbonyl oxygen of the pyrrolidinone. This coordination would differentiate the two enantiotopic faces of the carbonyl group, leading to a preferential attack by a nucleophile, such as a silylated hydroxymethyl reagent, on one face.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) reactions. nih.gov In a potential route, a chiral secondary amine could react with 1-Benzyl-3-pyrrolidinone to form a chiral enamine intermediate. This enamine would then react with formaldehyde, with the stereochemical outcome being controlled by the chiral catalyst.

Recent advancements in photoredox catalysis have also enabled the direct α-hydroxymethylation of ketones using methanol (B129727) as the C1 source under visible light, a method that could potentially be rendered asymmetric with a suitable chiral catalyst. bohrium.com

Table 2: Potential Enantioselective Catalytic Approaches

| Catalyst Type | Proposed Reagents | Mechanism | Anticipated Outcome |

|---|---|---|---|

| Chiral Lewis Acid (e.g., Ti-TADDOL) | 1-Benzyl-3-pyrrolidinone + Formaldehyde or equivalent | Coordination to carbonyl, facial differentiation. | High enantiomeric excess (ee). |

| Organocatalyst (e.g., (S)-Proline) | 1-Benzyl-3-pyrrolidinone + Formaldehyde | Enamine formation, directed aldol addition. | Moderate to high ee. |

| Chiral Phosphoric Acid | 1-Benzyl-3-pyrrolidinone + Allyl alcohol + CO₂/Pd catalyst | Triple catalytic cycle involving activation of the ketone and an allyl precursor. nih.gov | Formation of an allyl-adduct, which can be converted to the hydroxymethyl group. High ee. |

Biocatalysis employs enzymes or whole organisms to perform chemical transformations with high selectivity under mild conditions. researchgate.nettaylorfrancis.com The development of biocatalytic routes for synthesizing chiral alcohols and forming C-C bonds is a rapidly advancing field.

A potential biocatalytic approach to this compound could involve:

Engineered Aldolases: An aldolase (B8822740) could be used to catalyze the aldol addition of formaldehyde to 1-Benzyl-3-pyrrolidinone. Directed evolution could be employed to create an enzyme variant with high activity and stereoselectivity for this specific substrate.

Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs): While typically used for reducing ketones to secondary alcohols, engineered KREDs can sometimes catalyze other reactions. A more plausible two-step enzymatic process could involve a different enzyme for the C-C bond formation followed by a KRED for a separate reduction step if needed.

Whole-Cell Biotransformation: A whole-cell system (e.g., using baker's yeast or a specific bacterial strain) could be screened for its ability to convert the starting ketone into the desired chiral tertiary alcohol. nottingham.ac.uk These systems have the advantage of containing a wide array of enzymes and regenerating necessary cofactors in situ.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis relies on the presence of one or more existing stereocenters within a substrate to influence the creation of a new stereocenter. This is often referred to as substrate control.

To apply this strategy to the synthesis of this compound, a chiral, non-racemic starting material would be required to construct the pyrrolidine ring. A common and effective approach would be to start from a chiral amino acid, such as D- or L-pyroglutamic acid.

For instance, a synthetic sequence could begin with (R)-pyroglutamic acid. The existing stereocenter at C5 would be preserved throughout the synthesis. After N-benzylation and conversion of the carboxylic acid functionality into the C3-ketone, the resulting chiral pyrrolidinone would have a defined stereocenter at C5. The addition of a hydroxymethyl nucleophile to the C3 carbonyl would then be influenced by the steric environment created by the C5 substituent's precursor. According to established models like Felkin-Anh or Cram's rule, the nucleophile would preferentially attack one of the two diastereotopic faces of the carbonyl, leading to the formation of one diastereomer of the final product in excess. This strategy provides a reliable method for controlling the absolute and relative stereochemistry of the molecule.

Reagent-Controlled Diastereoselection

The creation of the C3-quaternary stereocenter in this compound with a defined relative stereochemistry necessitates a high degree of stereocontrol. Reagent-controlled diastereoselection offers a powerful strategy to achieve this, wherein the inherent chirality of a reagent dictates the stereochemical outcome of the reaction, overriding or enhancing the influence of existing stereocenters in the substrate.

A plausible synthetic precursor for this approach is N-benzylpyrrolidin-3-one. The challenge lies in the sequential or concurrent addition of a hydroxyl and a hydroxymethyl group (or their synthetic equivalents) across the ketone in a diastereoselective manner.

One potential strategy involves the diastereoselective addition of a carbon nucleophile to the ketone, followed by hydroxylation, or vice-versa. For instance, a reagent-controlled hydroxymethylation of N-benzylpyrrolidin-3-one could be envisioned. This might be achieved using organometallic reagents modified with chiral ligands. The choice of the metallic center (e.g., Ti, Zn, Cu) and the chiral ligand is crucial for inducing facial selectivity in the nucleophilic attack on the prochiral ketone.

Alternatively, an asymmetric epoxidation of a C3-methylene precursor, followed by a regioselective opening of the epoxide, could establish the desired stereochemistry. However, creating the C3-exomethylene pyrrolidine precursor adds steps to the synthesis.

A more direct approach would be the reaction of N-benzylpyrrolidin-3-one with a nucleophile that delivers a protected hydroxymethyl group. The stereoselectivity would depend on the chiral auxiliary or catalyst employed. The table below summarizes some potential reagent types that could be explored for this purpose.

Table 1: Potential Reagents for Diastereoselective Synthesis

| Reagent/Catalyst System | Transformation | Potential Outcome |

|---|---|---|

| Chiral borane (B79455) reagents (e.g., Alpine Borane®, CBS catalyst) | Asymmetric reduction of a C3-acyl group | Could set the stereocenter of the hydroxyl group before addition of the hydroxymethyl group. |

| Organozinc reagents with chiral ligands (e.g., TADDOL, BINOL) | Nucleophilic addition of a CH₂O-protecting group equivalent | Can provide high diastereoselectivity in additions to cyclic ketones. |

| Chiral Titanium-based Lewis acids | Asymmetric cyanohydrin formation followed by reduction | Establishes the tertiary alcohol stereocenter; nitrile reduction would yield an aminomethyl group, requiring further conversion. |

Achieving high diastereoselectivity in these transformations is a significant challenge due to the steric environment of the five-membered ring. The flexibility of the pyrrolidine ring can also diminish the facial bias required for selective attack.

Total Synthesis Approaches to this compound

Given the absence of a reported total synthesis for this specific molecule, hypothetical linear and convergent routes can be proposed based on established methodologies for constructing substituted pyrrolidines. mdpi.com

Linear Synthetic Routes

A linear synthesis would build the molecule step-by-step from a simpler starting material. A logical precursor is the commercially available 1-benzylpyrrolidin-3-one. A potential linear sequence is outlined below.

Scheme 1: Proposed Linear Synthetic Route

1-Benzylpyrrolidin-3-one

→

Intermediate A (e.g., Cyanohydrin)

→

Intermediate B (e.g., Protected aminomethyl derivative)

→

this compoundTable 2: Detailed Steps of Proposed Linear Synthesis

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Cyanohydrin Formation | TMSCN, cat. ZnI₂ or KCN/AcOH | Introduction of hydroxyl and a carbon handle at C3. |

| 2 | Nitrile Reduction | LiAlH₄ or H₂, Raney Ni | Conversion of the nitrile to an aminomethyl group. |

| 3 | Diazotization/Hydrolysis | NaNO₂, aq. H₂SO₄ | Conversion of the aminomethyl group to a hydroxymethyl group. |

Convergent Synthetic Strategies

A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. This approach is often more efficient for complex molecules. For this compound, a [3+2] cycloaddition is a powerful convergent method for constructing the pyrrolidine ring. acs.orgrsc.org

A potential convergent route could involve the reaction of an azomethine ylide with a specifically designed dipolarophile.

Scheme 2: Proposed Convergent Synthetic Strategy

(N-benzylglycine derivative + Aldehyde)

→

[Azomethine Ylide] + Dipolarophile

→

Cycloadduct

→

Target MoleculeThe key to this strategy is the design of the dipolarophile, which must contain the precursors to the C3 substituents. For example, an acrylate (B77674) derivative bearing a protected hydroxyl group or a precursor could be employed. The subsequent functionalization of the cycloadduct would then be necessary to install the final groups. The use of chiral catalysts or auxiliaries in the cycloaddition step could provide enantioselective control. researchgate.net

Novel Synthetic Route Development and Sustainable Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of novel routes that are not only efficient but also environmentally benign. The principles of green chemistry and the application of technologies like flow chemistry are central to this endeavor. ontosight.ai

Green Chemistry Approaches to Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, several green principles could be applied to the hypothetical routes discussed.

Table 3: Application of Green Chemistry Principles

| Principle | Application to Pyrrolidine Synthesis |

|---|---|

| Atom Economy | Favoring reactions like cycloadditions where most atoms from the reactants are incorporated into the product. |

| Use of Catalysis | Employing catalytic reductions (e.g., H₂/Pd) instead of stoichiometric reducing agents like LiAlH₄. Using organocatalysts which are metal-free. mdpi.com |

| Benign Solvents | Exploring reactions in greener solvents such as water, ethanol, or supercritical CO₂, moving away from chlorinated solvents. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or reactions that proceed at ambient temperature to reduce energy consumption. |

| Reduce Derivatives | Designing synthetic routes that minimize the use of protecting groups to shorten the synthesis and reduce waste. |

| One-Pot Reactions | Combining multiple reaction steps into a single pot (domino or tandem reactions) to increase efficiency and reduce waste from workups and purifications. nih.gov |

For example, a one-pot, three-component reaction could potentially assemble the pyrrolidine core in a highly efficient and green manner. organic-chemistry.org

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of heterocyclic compounds. springerprofessional.dedurham.ac.uk These benefits include enhanced safety, better process control, and easier scalability.

Several steps in the proposed syntheses of this compound could be adapted to a flow process:

Hydrogenation: Catalytic hydrogenations are well-suited for flow reactors using packed-bed catalysts, allowing for safe handling of hydrogen gas and easy separation of the catalyst.

High-Energy Reactions: Reactions involving highly reactive intermediates or exothermic processes, such as Grignard additions or reductions with powerful hydrides, can be controlled more safely in microreactors due to superior heat dissipation.

Multi-step Synthesis: A sequential flow setup could allow for multiple reaction steps to be performed in a continuous fashion without the need for isolating intermediates, significantly improving efficiency. uc.pt

The integration of flow chemistry could lead to a more robust, safer, and scalable synthesis of this and other highly functionalized pyrrolidine derivatives, which is particularly relevant for pharmaceutical applications. mdpi.com

Chemoenzymatic and Photochemical Methods

The synthesis of complex molecules such as this compound is increasingly benefiting from the development of novel synthetic strategies that leverage the selectivity of enzymes and the unique reactivity offered by photochemical methods. While direct chemoenzymatic or photochemical routes to this compound are not extensively documented, existing research on related pyrrolidine derivatives provides a strong basis for proposing potential and analogous synthetic pathways.

Chemoenzymatic Approaches: Biocatalytic Hydroxylation

A significant advancement in the functionalization of the pyrrolidine ring is the use of biocatalysts for selective C-H hydroxylation. Research has demonstrated the capability of microorganisms to introduce a hydroxyl group at the C-3 position of N-substituted pyrrolidines with high regio- and stereoselectivity.

One notable study focused on the hydroxylation of N-benzylpyrrolidine using the microorganism Sphingomonas sp. HXN-200. acs.org This biocatalyst was found to effectively hydroxylate the unactivated C-3 position of N-benzylpyrrolidine to yield N-benzyl-3-hydroxypyrrolidine. acs.org The enantioselectivity of this hydroxylation was influenced by the nature of the "docking/protecting group" on the pyrrolidine nitrogen. acs.org

While this method yields a precursor to the target molecule (lacking the C-3 hydroxymethyl group), it highlights the potential of a chemoenzymatic strategy. A hypothetical route could involve the enzymatic hydroxylation of a 1-benzyl-3-(hydroxymethyl)pyrrolidine precursor. The key findings from the study on N-benzylpyrrolidine hydroxylation are summarized in the table below.

Table 1: Biocatalytic Hydroxylation of N-Substituted Pyrrolidines with Sphingomonas sp. HXN-200 acs.org

| Substrate | Product | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|

| N-benzylpyrrolidine | N-benzyl-3-hydroxypyrrolidine | 53% | S |

| N-benzoylpyrrolidine | N-benzoyl-3-hydroxypyrrolidine | 52% | R |

| N-benzyloxycarbonylpyrrolidine | N-benzyloxycarbonyl-3-hydroxypyrrolidine | 75% | R |

This data underscores the ability of biocatalysts to perform challenging C-H activation and hydroxylation reactions on the pyrrolidine scaffold. Further engineering of such enzymatic systems could potentially lead to a direct and stereocontrolled synthesis of this compound or its immediate precursors.

Photochemical Methods: C-H Functionalization

Photochemical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The application of photochemistry to the synthesis of functionalized heterocycles is a rapidly growing field. For the synthesis of this compound, photochemical C-H hydroxymethylation represents a conceptually plausible approach.

Recent studies have demonstrated the photo-induced hydroxymethylation of various N-heterocycles using methanol as the hydroxymethyl source. nih.govresearchgate.net These methods typically involve the generation of hydroxymethyl radicals via a photocatalytic process, which then add to the heterocyclic ring. While these studies have primarily focused on azaarenes, the fundamental principles could be adapted for saturated N-heterocycles like pyrrolidine. nih.gov

A potential photochemical route to this compound could involve the direct C-H hydroxymethylation of 1-benzylpyrrolidin-3-ol. This would require a photochemical system capable of selectively activating a C-H bond at the C-3 position for the introduction of the hydroxymethyl group. The challenges in such an approach would include controlling the regioselectivity of the hydroxymethylation and avoiding side reactions.

The following table summarizes findings from a study on the electrophotocatalytic hydroxymethylation of azaarenes, which illustrates the potential of such methods.

Table 2: Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol nih.gov

| Substrate | Product | Yield |

|---|---|---|

| Quinoline | 2-(Hydroxymethyl)quinoline | 78% |

| Isoquinoline | 1-(Hydroxymethyl)isoquinoline | 85% |

While the substrates are aromatic heterocycles, this research demonstrates the feasibility of using photochemical methods to install a hydroxymethyl group onto a nitrogen-containing ring. nih.gov The adaptation of these or similar photochemical strategies to a 1-benzylpyrrolidine (B1219470) scaffold could open new avenues for the synthesis of this compound.

Chemical Reactivity and Transformations of 1 Benzyl 3 Hydroxymethyl Pyrrolidin 3 Ol

Derivatization and Functional Group Interconversions of the Hydroxyl and Amine Moieties

The presence of two hydroxyl groups and a tertiary amine in 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol allows for a range of functional group interconversions. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Reactions

The primary alcohol in this compound can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) would be expected to convert the primary alcohol to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of the corresponding carboxylic acid.

In a related compound, (S)-1-benzyl-3-pyrrolidinol, the secondary hydroxyl group can be oxidized to a carbonyl group. guidechem.com This suggests that the tertiary alcohol in this compound would be resistant to oxidation under standard conditions, thus allowing for selective oxidation of the primary alcohol.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 1-Benzyl-3-formyl-pyrrolidin-3-ol |

| This compound | Potassium permanganate (KMnO4) | 1-Benzyl-3-carboxy-pyrrolidin-3-ol |

Etherification and Esterification

The primary hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification can be achieved under Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide.

Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst or a coupling agent. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The direct esterification of benzyl (B1604629) alcohol with acetic acid has been demonstrated using various catalysts, highlighting the feasibility of such transformations. researchgate.netnih.gov

Amination and Amidation Reactions

While direct amination of the hydroxyl group is not a straightforward reaction, it can be achieved through a two-step process. The hydroxyl group can first be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. Subsequent reaction with an amine would then proceed via nucleophilic substitution to afford the corresponding amino derivative.

Amidation reactions can be performed on the tertiary amine of the pyrrolidine (B122466) ring after debenzylation. More directly, if the primary alcohol is first oxidized to a carboxylic acid as described in section 3.1.1, standard peptide coupling methods can be employed to form amides. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the coupling of the resulting carboxylic acid with a primary or secondary amine to yield the desired amide. The synthesis of various amides from benzylamines has been well-documented, providing a basis for these potential transformations. researchgate.netnih.govwalisongo.ac.idresearchgate.net

Reductive Transformations

The N-benzyl group in this compound is susceptible to removal via reductive cleavage, a common deprotection strategy in organic synthesis. Catalytic hydrogenation is a widely used method for this transformation, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. guidechem.com The addition of an acid, such as acetic acid, can facilitate the N-benzyl deprotection. researchgate.netnih.gov This reaction yields the corresponding secondary amine, 3-(hydroxymethyl)pyrrolidin-3-ol, and toluene (B28343) as a byproduct.

Alternative methods for N-debenzylation include the use of transfer hydrogenation conditions, for instance, with ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of Pd/C.

Table 2: Reductive Debenzylation of this compound

| Starting Material | Reagents | Product |

| This compound | H2, Pd/C | 3-(Hydroxymethyl)pyrrolidin-3-ol |

| This compound | Ammonium formate, Pd/C | 3-(Hydroxymethyl)pyrrolidin-3-ol |

Ring-Opening and Rearrangement Reactions of the Pyrrolidine Core

The pyrrolidine ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, ring-opening or rearrangement reactions can occur. For instance, treatment with strong reducing agents under harsh conditions could potentially lead to cleavage of the C-N bonds of the pyrrolidine ring.

Rearrangement reactions of the pyrrolidine core of this specific molecule are not widely reported. However, acid-catalyzed rearrangements in related nitrogen-containing heterocycles have been observed. For example, the acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine demonstrates the possibility of ring contraction in a related system. documentsdelivered.com While not a direct analogue, this suggests that under acidic conditions, the pyrrolidine ring of this compound could potentially undergo unforeseen rearrangements.

Stereochemical Stability and Epimerization Studies

The stereocenter at the C3 position of the pyrrolidine ring in this compound is a key feature of the molecule. The stereochemical stability of this center is an important consideration in its synthesis and reactions. Under neutral or basic conditions, this stereocenter is expected to be stable.

However, under certain conditions, epimerization could be a possibility. For instance, if the primary alcohol were to be oxidized to an aldehyde, the alpha-proton at C3 could become acidic, and under basic conditions, deprotonation-reprotonation could lead to racemization.

Studies on related difluorinated pyrrolidines have shown that the conformational stability is influenced by stereoelectronic effects such as the gauche and anomeric effects. beilstein-journals.orgbeilstein-journals.org These studies provide a framework for understanding the conformational preferences and stability of substituted pyrrolidines. While no specific epimerization studies on this compound have been found, the racemization of the related chiral 1-benzyl-3-hydroxypiperidine under the influence of a strong base and high temperature has been reported, proceeding through an oxidation-reduction mechanism involving the hydroxyl group. google.comepo.org This suggests that under similar harsh conditions, the stereocenter in this compound might also be susceptible to epimerization.

Metal-Mediated and Organocatalytic Transformations

The utility of chiral molecules as ligands in metal catalysis and as catalysts in their own right in organocatalysis is a cornerstone of modern asymmetric synthesis. The structural features of this compound, including its chiral center, the tertiary amine, and two hydroxyl groups, theoretically suggest potential for coordination with metal centers and for participation in hydrogen-bonding interactions crucial for organocatalysis. However, a thorough review of scientific databases and literature indicates that this potential has not been extensively explored or reported.

There is currently no significant body of research demonstrating the application of this compound as a ligand in metal-catalyzed reactions. Chiral amino alcohols are frequently employed as ligands for a variety of metals (e.g., titanium, zinc, copper, rhodium) to induce enantioselectivity in reactions such as additions to carbonyls, reductions, and cycloadditions. The diol functionality in this compound could potentially act as a bidentate ligand. However, specific examples, including data on reaction yields, enantiomeric excess, and the scope of substrates for reactions catalyzed by metal complexes of this specific ligand, are not found in the available literature.

Similarly, the use of this compound in organocatalytic systems is not well-documented. Proline and its derivatives are among the most celebrated organocatalysts, activating substrates through the formation of enamines or iminium ions. While the pyrrolidine scaffold is present in the target molecule, its specific substitution pattern and the presence of the benzyl group and two hydroxyl groups may influence its catalytic activity in ways that have not yet been systematically investigated or reported. Consequently, there are no detailed research findings or data tables to present on its performance in common organocatalytic transformations such as aldol (B89426) reactions, Michael additions, or Mannich reactions.

Mechanistic Investigations of Reaction Pathways Involving 1 Benzyl 3 Hydroxymethyl Pyrrolidin 3 Ol

Elucidation of Reaction Mechanisms in its Formation

Transition State Analysis in Key Synthetic Steps

Computational and experimental data on the transition state energies and geometries for the synthesis of 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol have not been reported. Such analyses would be invaluable for identifying the rate-determining steps and understanding the factors that govern the reaction's feasibility and stereoselectivity.

Kinetic Studies of Reactivity and Transformation Rates

Kinetic data, which is fundamental to quantifying the rates of chemical transformations, is not available for reactions involving this compound.

Determination of Reaction Orders

There are no published studies determining the reaction orders with respect to the reactants and catalysts involved in the synthesis or subsequent reactions of this compound. This information would be essential for developing a rate law and proposing a plausible reaction mechanism.

Activation Energy Calculations

Similarly, the activation energies for key steps in the formation or transformation of this compound have not been calculated or experimentally determined. This data would provide quantitative measures of the energy barriers for the reaction and would be crucial for process optimization.

Isotopic Labeling and Crossover Experiments

To definitively trace the pathways of atoms and fragments during a chemical reaction, isotopic labeling and crossover experiments are powerful tools. However, no such studies have been reported for this compound. The application of these techniques could unambiguously elucidate the intramolecular or intermolecular nature of rearrangement steps and provide conclusive evidence for proposed mechanistic pathways.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol (Molecular Formula: C₁₂H₁₇NO₂), the theoretical exact mass of its protonated molecular ion [M+H]⁺ is calculated to be 208.1332 u. An experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value in very close agreement.

In addition to confirming the molecular formula, HRMS combined with tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond and losses of small neutral molecules like water (H₂O) and formaldehyde (B43269) (CH₂O).

Table 1: Expected HRMS Data for this compound

| Ion Species | Formula | Theoretical m/z | Expected Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | 208.1332 | Protonated parent molecule |

| [M+H - H₂O]⁺ | C₁₂H₁₆NO⁺ | 190.1226 | Loss of water from the tertiary alcohol |

| [M+H - CH₂O]⁺ | C₁₁H₁₆NO⁺ | 178.1226 | Loss of formaldehyde from the hydroxymethyl group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion from cleavage of the benzyl (B1604629) group |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. Multi-dimensional NMR experiments are essential for assigning the stereochemistry of complex molecules like this compound.

A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity and spatial relationships within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the pyrrolidine (B122466) ring, COSY would show correlations between the protons at C2, the non-equivalent protons at C4, and the proton at C5, establishing the spin system of the five-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the benzylic protons (on the CH₂ group attached to the nitrogen) to the carbons of the phenyl ring and to the C2 and C5 carbons of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is paramount for determining the relative stereochemistry. For example, a NOESY correlation between a proton on the benzyl group and a proton on the pyrrolidine ring would help define the ring's conformation. Crucially, for the chiral center at C3, NOESY correlations between the C4 protons and the protons of the hydroxymethyl group would help establish their relative orientation.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Position | ¹³C (δ ppm) | ¹H (δ ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| C2 | ~60.5 | ~2.9 (A), ~2.7 (B) | C4, C5, Benzylic C | H4, Benzylic H |

| C3 | ~75.0 | - (Quaternary) | - | - |

| C4 | ~40.0 | ~2.1 (A), ~1.9 (B) | C2, C3, C5 | H2, H5, CH₂OH |

| C5 | ~55.0 | ~2.8 (A), ~2.6 (B) | C3, C4, Benzylic C | H4, Benzylic H |

| CH₂OH | ~65.0 | ~3.7 (d, 2H) | C3, C4 | H4 |

| Benzylic CH₂ | ~58.0 | ~3.6 (s, 2H) | C2, C5, Phenyl C1' | H2, H5, Phenyl H2' |

| Phenyl C1' | ~138.0 | - | - | - |

| Phenyl C2'/C6' | ~129.0 | ~7.3 | C4', Benzylic C | Benzylic H, H3' |

| Phenyl C3'/C5' | ~128.5 | ~7.3 | C1' | H2', H4' |

| Phenyl C4' | ~127.0 | ~7.2 | C2' | H3' |

The pyrrolidine ring is not planar and can exist in various "envelope" or "twist" conformations. Furthermore, nitrogen inversion in the N-benzyl group can be slow on the NMR timescale, leading to the observation of multiple species or broadened signals. researchgate.netresearchgate.net

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insight into these conformational dynamics. By analyzing the changes in line shape, coalescence of signals, and chemical shifts with temperature, it is possible to calculate the energy barriers for processes like ring puckering and nitrogen inversion. copernicus.orgcopernicus.org This provides a more complete picture of the molecule's behavior in solution.

X-ray Crystallography for Absolute Configuration Determination (of compound or its derivatives)

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.neted.ac.uk This technique requires a single, well-ordered crystal of the compound. The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise position of every atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute three-dimensional structure.

If the target compound, this compound, forms suitable crystals, its absolute structure can be determined directly. A key factor in this determination is the presence of anomalous scattering, an effect that is more pronounced for heavier atoms. thieme-connect.de However, modern techniques allow for the determination of absolute configuration even for light-atom structures (containing only C, H, N, O).

In cases where the parent compound does not crystallize well, a common strategy is to synthesize a derivative. researchgate.net For example, reacting one of the hydroxyl groups with a heavy atom-containing reagent (like a bromobenzoate) can facilitate crystallization and enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable. The Flack parameter, a value calculated during the refinement of the crystal structure data, is a key indicator of the correctness of the assigned absolute configuration. A value close to zero confirms the assignment. ed.ac.uk

Table 3: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule in the crystal. | C₁₂H₁₇NO₂ |

| Formula Weight | The mass of the chemical formula unit. | 207.27 g/mol |

| Crystal System | The classification of the crystal based on its symmetry (e.g., Orthorhombic). | Orthorhombic |

| Space Group | The group of symmetry operations of the crystal (e.g., P2₁2₁2₁). | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=10Å, b=12Å, c=15Å, α=β=γ=90° |

| Z | The number of molecules per unit cell. | 4 |

| Flack Parameter | A parameter used to verify the absolute structure. A value near 0 is ideal. | 0.0(1) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies of Conformational Preferences

A comprehensive literature search did not yield any studies that have utilized Density Functional Theory (DFT) to investigate the conformational preferences of 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol. Such a study would typically involve optimizing the geometry of various possible conformers (isomers that differ by rotation around single bonds) to determine their relative energies. The results would indicate the most stable three-dimensional shapes of the molecule, governed by factors like steric hindrance and intramolecular hydrogen bonding involving the two hydroxyl groups and the nitrogen atom.

Ab Initio Methods for Energetic Analysis

No published research was found that employs Ab Initio methods for the energetic analysis of this compound. These high-level computational methods could be used to provide very accurate calculations of the molecule's total energy, heat of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its kinetic stability and reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time.

Conformational Space Exploration through Molecular Dynamics

There are no available molecular dynamics (MD) simulation studies specifically focused on exploring the conformational space of this compound. An MD simulation would track the movements of the atoms in the molecule over a period of time, providing insight into its flexibility, how it changes shape in different environments (e.g., in a solvent), and the probability of it adopting certain conformations.

Force Field Parameterization for Molecular Mechanics Studies

No literature was found detailing the development or use of specific force field parameters for molecular mechanics studies of this compound. A force field is a set of parameters used to calculate the potential energy of a system of atoms. While generic force fields (like AMBER or CHARMM) could be applied, specific parameterization for this molecule would be necessary for highly accurate molecular mechanics simulations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. However, no studies were found that have performed such predictions for this compound. A computational study of this nature would typically use methods like DFT to calculate the expected ¹H and ¹³C NMR chemical shifts and the frequencies of infrared (IR) vibrational modes. These predicted spectra could then be compared with experimental data to confirm the molecular structure.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms involved in the synthesis of pyrrolidine (B122466) derivatives like this compound. While specific computational studies on the reaction mechanisms for this exact molecule are not extensively documented in publicly available literature, the fundamental synthetic routes to the core pyrrolidine scaffold have been thoroughly analyzed computationally. The most common and synthetically important method for constructing the substituted pyrrolidine ring is the [3+2] cycloaddition reaction (also known as the Huisgen 1,3-dipolar cycloaddition) between an azomethine ylide and a suitable dipolarophile.

Theoretical studies have been instrumental in understanding the intricacies of this reaction, including its concerted versus stepwise nature, regioselectivity, and stereoselectivity. These studies typically involve locating the transition state (TS) structures on the potential energy surface and calculating their corresponding activation energies.

A representative reaction involves the in-situ generation of an azomethine ylide from the condensation of an α-amino acid (like sarcosine) with a carbonyl compound, which then reacts with an alkene (dipolarophile). DFT calculations have shown that this reaction generally proceeds through a concerted, though often asynchronous, mechanism. acs.orgacs.org An asynchronous transition state implies that the two new single bonds are formed at slightly different rates. rsc.org

Computational models, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, can predict the favorability of different reaction pathways. acs.orgnih.gov For instance, in the cycloaddition leading to substituted pyrrolidines, two primary stereochemical pathways, the endo and exo approaches, are possible. Theoretical calculations of the transition state energies for these pathways allow for the prediction of the major diastereomer formed.

One computational study on the reaction between an azomethine ylide and an alkene dipolarophile elucidated the preference for the endo stereoisomer. acs.org The analysis of the transition states revealed that the activation barrier for the endo pathway was lower than that for the exo pathway, which is consistent with experimentally observed outcomes. This preference is often attributed to favorable secondary orbital interactions or stabilizing hyperconjugative effects in the endo transition state. acs.org

The table below illustrates typical relative energy data obtained from DFT calculations for the transition states of a model 1,3-dipolar cycloaddition reaction leading to a pyrrolidine ring.

| Pathway | Transition State | Relative Free Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Regioisomer A (endo) | TS-A-endo | 14.5 | Kinetic Product |

| Regioisomer A (exo) | TS-A-exo | 16.2 | Minor Product |

| Regioisomer B (endo) | TS-B-endo | 19.8 | Not Favored |

| Regioisomer B (exo) | TS-B-exo | 21.3 | Not Favored |

Data are hypothetical and representative of typical computational findings in the literature.

Furthermore, computational studies can detail the entire reaction coordinate, from the generation of the reactive intermediate to the final product. For azomethine ylides generated from isatin (B1672199) and sarcosine, DFT calculations have shown that the decarboxylation step (elimination of CO2) is the rate-determining step for the formation of the ylide itself. nih.gov The subsequent cycloaddition with a dipolarophile typically has a lower activation barrier, meaning the ylide reacts rapidly once formed. nih.gov

The Global Electron Density Transfer (GEDT) analysis at the transition state can also be calculated to determine the polar nature of the reaction. acs.org For many azomethine ylide cycloadditions, a significant flow of electron density from the ylide (the nucleophile) to the electron-deficient alkene (the electrophile) is observed, confirming a polar mechanism and explaining the high reactivity. acs.org

The geometric parameters of the calculated transition states provide further insight. The lengths of the forming C-C bonds in the TS structure can quantify the degree of asynchronicity. The table below shows representative bond lengths for a calculated asynchronous transition state.

| Parameter | Value (Å) |

|---|---|

| Forming Bond 1 (Cylide - Cαalkene) | 2.15 |

| Forming Bond 2 (Cylide - Cβalkene) | 2.48 |

Data are hypothetical and representative of typical computational findings in the literature.

Applications As a Synthetic Building Block and Chiral Auxiliary

Utilization in the Synthesis of Complex Organic Molecules (Non-Biologically Targeted)

As a chiral synthon, 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol provides a rigid, stereochemically defined framework that can be incorporated into larger, more complex molecular architectures.

The pyrrolidine (B122466) ring is a common structural feature in a wide array of natural products. The enantiomerically pure forms of this compound serve as valuable starting materials for the construction of these intricate scaffolds. Synthetic chemists can leverage the pre-existing stereocenter of the pyrrolidine ring to direct the stereochemical outcome of subsequent reactions, thereby simplifying the synthesis of complex targets. The benzyl (B1604629) group on the nitrogen atom acts as a stable protecting group that can be removed under specific hydrogenolysis conditions at a later stage in the synthetic sequence. The dual hydroxyl functionalities offer differential reactivity, allowing for selective protection and subsequent elaboration into other functional groups necessary for building the target natural product skeleton.

The structural characteristics of this compound also make it a candidate for incorporation into advanced organic materials. For instance, its diol functionality can be used in polymerization reactions to create chiral polymers. Such materials can have unique properties, including applications in chiral chromatography as the stationary phase for separating racemic mixtures. Furthermore, the pyrrolidine nitrogen can be quaternized to produce ionic liquids, and the inherent chirality of the molecule could lead to the development of novel chiral ionic liquids with specific applications in asymmetric synthesis and catalysis.

Role in Asymmetric Catalysis and Reagent Design

The field of asymmetric catalysis heavily relies on the development of effective chiral molecules that can act as ligands for metals or as standalone organocatalysts. This compound is a valuable precursor in this context.

The two hydroxyl groups of this compound can be chemically modified to create bidentate or tridentate ligands. For example, these hydroxyls can be converted into phosphinite, phosphite, or ether moieties. The resulting ligands, which also feature the pyrrolidine nitrogen as a potential coordination site, can chelate to a variety of transition metals like rhodium, iridium, palladium, and ruthenium. These chiral metal complexes are then employed as catalysts in a range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The rigid pyrrolidine backbone holds the coordinating groups in a well-defined spatial arrangement, which is crucial for creating a chiral environment around the metal center and achieving high levels of enantioselectivity in the catalyzed transformation.

Table 1: Potential Ligand Modifications and Catalytic Applications

| Ligand Type | Potential Metal Complex | Targeted Asymmetric Reaction |

|---|---|---|

| Diphosphinite | Rh(I), Ir(I) | Asymmetric Hydrogenation |

| Amino-alcohol | Ti(IV), Zn(II) | Asymmetric Alkylation |

This table represents potential applications based on the functional groups of the parent compound.

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. While specific documented examples for this compound are not prevalent, its structure is analogous to other successful chiral auxiliaries. In a hypothetical application, one of the hydroxyl groups could be acylated with a prochiral substrate. The steric bulk of the benzyl-pyrrolidine framework would then direct the approach of a reagent to one of the two diastereotopic faces of the substrate in a subsequent reaction, such as an enolate alkylation or a Diels-Alder reaction. After the stereoselective bond formation, the auxiliary can be cleaved from the product, typically through hydrolysis, and can in principle be recovered and reused. The efficiency of such a process would depend on the ease of attachment, the degree of stereocontrol exerted, and the facility of removal without racemization of the product.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rhodium |

| Iridium |

| Palladium |

| Ruthenium |

| Titanium |

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes

Traditional synthetic approaches towards functionalized pyrrolidines, while effective, often rely on multi-step sequences and harsh reaction conditions. The future of synthesizing 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol and its analogs will likely pivot towards more efficient and sustainable "unconventional" methodologies, including biocatalysis, photoredox catalysis, and continuous flow chemistry.

Biocatalysis: The use of enzymes offers unparalleled regio- and stereoselectivity in organic synthesis. researchgate.netnih.gov Future research could focus on the biocatalytic hydroxylation of N-benzylpyrrolidine derivatives at the C-3 position. For instance, engineered cytochrome P450 monooxygenases or other hydroxylating enzymes could potentially install the tertiary alcohol with high enantiopurity, a significant advantage over many chemical methods. researchgate.netcaltech.edu A hypothetical biocatalytic route could involve the direct oxidation of a suitable N-benzylpyrrolidine precursor, thereby streamlining the synthesis and minimizing the need for protecting groups and chiral auxiliaries.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. thieme-connect.com A forward-thinking approach to synthesizing the target molecule could involve a [3+2] cycloaddition reaction enabled by photoredox catalysis. thieme-connect.com This strategy could construct the pyrrolidine (B122466) ring with the desired substituents in a single, atom-economical step. Research in this area would aim to design suitable precursors that, upon photoexcitation, engage in a controlled cycloaddition to yield the this compound core.

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov | Enzyme discovery and engineering for selective hydroxylation. caltech.edu |

| Photoredox Catalysis | Access to novel bond formations, mild reaction conditions. thieme-connect.com | Development of photocatalytic cycloaddition strategies. thieme-connect.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. africacommons.netnih.gov | Design of integrated multi-step flow synthesis platforms. africacommons.net |

Discovery of Novel Reactivity Patterns

The unique arrangement of a tertiary alcohol, a primary alcohol, and a tertiary amine within this compound suggests a rich and largely unexplored reactive landscape. Future investigations will likely focus on leveraging this functionality to uncover novel transformations and generate molecular diversity.

One promising avenue is the exploration of palladium-catalyzed reactions. While palladium-catalyzed hydroarylation has been used to synthesize 3-aryl pyrrolidines, the influence of the hydroxyl and hydroxymethyl groups in this compound on such reactions is unknown. nih.gov These functional groups could act as directing groups or participate in subsequent cyclization reactions, leading to novel polycyclic structures.

Furthermore, the development of mild palladium-catalyzed carboamination reactions could be applied to precursors of the target molecule. nih.gov The presence of the hydroxyl groups may necessitate the development of new ligand systems to achieve high yields and selectivity.

Another area of interest is the potential for ring-rearrangement or ring-opening reactions initiated by the strategic activation of one or both hydroxyl groups. Such studies could lead to the synthesis of other valuable heterocyclic systems or acyclic chiral building blocks.

Integration with Automation and Artificial Intelligence in Chemical Synthesis

Automated synthesis platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction parameters for key steps in its synthesis. nih.gov This high-throughput experimentation approach can significantly reduce the time required for process optimization. When coupled with AI algorithms, these platforms can learn from experimental data to predict the outcomes of future reactions and suggest new experimental conditions to improve yield and selectivity. nih.govnih.gov

| Technology | Application in this compound Research | Expected Outcome |

| Automated Synthesis | High-throughput screening of reaction conditions. nih.gov | Rapid optimization of synthetic steps. |

| Artificial Intelligence | De novo synthesis planning and reaction outcome prediction. technologynetworks.comnso-journal.org | Discovery of novel and more efficient synthetic routes. |

Development of Predictive Models for its Reactivity and Transformations

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity. nih.govmit.edu For this compound, the development of predictive models can provide valuable insights into its chemical behavior and guide experimental design.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. nih.gov For example, DFT calculations could be used to determine the most likely sites of electrophilic or nucleophilic attack, predict the stereochemical outcome of reactions, and elucidate reaction mechanisms. nih.gov

Machine Learning Models: Machine learning algorithms can be trained on existing chemical reaction data to predict the products of unknown reactions. mit.edunih.govresearchgate.net By training a model on a dataset of reactions involving similar functionalized pyrrolidines, it would be possible to predict how this compound will behave under a variety of conditions. researchgate.net These models can also be used to predict key properties of the molecule and its derivatives, aiding in the design of new compounds with desired characteristics. The development of more sophisticated models that can generalize to novel chemistry will be crucial for accelerating the discovery of new reactions and molecules. arxiv.org

The future of chemical research on this compound is bright, with the potential for significant advancements driven by innovative synthetic methods, the discovery of new reactivity, and the integration of automation and computational tools. These endeavors will not only expand our fundamental understanding of this fascinating molecule but also pave the way for its application in various scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol?

The synthesis typically involves reductive amination or Mannich reactions. A key step is the stereoselective reduction of a pyrrolidinone precursor using sodium borohydride (NaBH₄) under mild conditions (e.g., aqueous or alcoholic solvents at room temperature) to introduce the hydroxymethyl group . Alternative routes include coupling benzylamine derivatives with carbonyl-containing intermediates, followed by functional group modifications. For example, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride can react with NaOH in methanol to yield hydroxymethyl-substituted derivatives, though yields may vary (e.g., ~61%) . Optimizing catalysts (e.g., LiAlH₄ for reduction) and solvents (e.g., THF or dichloromethane) improves efficiency .

Q. How is the structure of this compound confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming hydrogen environments and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity . Infrared (IR) spectroscopy identifies hydroxyl and amine stretches. For stereochemical confirmation, chiral chromatography or X-ray crystallography may be employed, especially when synthesizing enantiomerically pure forms .

Q. What biological activities are associated with this compound?

The compound exhibits potential as a chiral building block in drug development due to its interaction with enzymes and receptors. Studies suggest activity in neuropharmacology and antiviral research, particularly as a precursor for nucleoside analogs . Its hydroxymethyl and benzyl groups enable hydrogen bonding and hydrophobic interactions with biological targets, though specific mechanisms require further validation .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

- Catalysts : NaBH₄ for selective reduction vs. LiAlH₄ for stronger reducing conditions .

- Solvents : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while methanol may stabilize intermediates .

- Temperature : Mild conditions (0–25°C) minimize side reactions during reduction steps .

- Protecting Groups : Boc (tert-butoxycarbonyl) groups can protect amines during functionalization, improving regioselectivity .

A comparative table of optimized conditions:

| Step | Reagents/Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Reduction | NaBH₄ in MeOH, 0°C | 61% → 75% | |

| Benzylation | Benzyl bromide, K₂CO₃, DMF | 50% → 68% | |

| Stereoselective step | Chiral catalyst, THF, -10°C | Enantiomeric excess: 90% |

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure forms?

- Chiral Resolution : Use chiral auxiliaries or chromatography to separate enantiomers .

- Asymmetric Catalysis : Employ catalysts like BINOL-derived ligands to induce stereoselectivity during reduction or coupling steps .

- Patent Methods : Bayer’s patented process for pure (3S)-pyrrolidin-3-ol derivatives involves enzymatic resolution or crystallization techniques .

Q. How can researchers resolve contradictions in reported biological activities?

Contradictions may arise from:

- Impurities : Trace solvents or by-products (e.g., from incomplete Boc deprotection) can skew assay results . Validate purity via HPLC.

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and enzyme sources.

- Structural Analogues : Compare activity with similar compounds (e.g., 1-Benzylpiperidin-4-one) to isolate functional group contributions .

7. Design an experiment to study structure-activity relationships (SAR) for this compound.

Methodology :

Synthetic Derivatives : Prepare analogues with modified substituents (e.g., replacing hydroxymethyl with methoxy or halogens) .

Biological Testing : Screen derivatives against target enzymes (e.g., viral proteases) using fluorescence-based assays.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Data Analysis : Use multivariate regression to identify critical functional groups.

Example derivative table:

| Derivative | Substituent | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Parent compound | -CH₂OH | 120 | |

| Trifluoromethyl | -CF₃ | 85 | |

| Methoxy | -OCH₃ | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.